4-[(Chloromethyl)sulfanyl]pyridine
Description
Properties
CAS No. |
109876-35-9 |
|---|---|
Molecular Formula |
C6H6ClNS |
Molecular Weight |
159.64 g/mol |
IUPAC Name |
4-(chloromethylsulfanyl)pyridine |
InChI |
InChI=1S/C6H6ClNS/c7-5-9-6-1-3-8-4-2-6/h1-4H,5H2 |
InChI Key |
CPDITUKFLYSZDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1SCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
4,4'-Bis(chloromethyl)-2,2'-bipyridine
- Structure : Two pyridine rings linked at the 2,2'-positions, each bearing a chloromethyl (–CH2Cl) group at the 4-position.
- In contrast, 4-[(Chloromethyl)sulfanyl]pyridine has a single pyridine ring with a sulfur-bridged chloromethyl group, favoring nucleophilic substitution at sulfur .
4-(Chloromethyl)-2-methylpyridine
- Structure : Pyridine with a chloromethyl group at the 4-position and a methyl group at the 2-position.
- Key Differences : The methyl group at the 2-position introduces steric hindrance, reducing reactivity compared to the sulfanyl group in this compound. This compound is used in HIV-1 protease inhibitor synthesis .
N-[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloroacetamide
Physical and Chemical Properties
Q & A
Q. What are the optimal synthetic routes for 4-[(Chloromethyl)sulfanyl]pyridine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves nucleophilic substitution or sulfanyl group introduction via thiol-chloromethyl coupling. Key steps include:
- Using polar solvents like pyridine or DMF to enhance reaction efficiency .
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
- Purity validation using HPLC (retention time comparison) and NMR spectroscopy (integration of characteristic peaks, e.g., δ 4.5 ppm for CH2Cl) .
Q. Which solvents and conditions maximize reaction efficiency for sulfanyl-chloromethyl coupling?
Methodological Answer:
- Solvents: Polar aprotic solvents like DMF, DMSO, or pyridine are preferred due to their ability to stabilize intermediates and dissolve reactive species .
- Temperature: Reactions often proceed at 50–80°C to balance reaction rate and side-product formation .
- Catalysts: Triethylamine or DMAP can accelerate nucleophilic substitutions by deprotonating thiols .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and chemical splash goggles. Work in a fume hood to avoid inhalation .
- Waste Management: Segregate chlorinated waste and dispose via certified hazardous waste facilities .
- Emergency Protocols: Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. How does the reactivity of the chloromethyl group vary with substituent positioning on the pyridine ring?
Methodological Answer: A comparative study of isomers reveals:
| Substituent Position | Reactivity with Amines | Byproduct Formation Risk |
|---|---|---|
| 4-[(Chloromethyl)sulfanyl] | High (steric accessibility) | Moderate (competing sulfoxide formation) |
| 2-Chloro-4-(chloromethyl) | Moderate (steric hindrance) | High (dichloropyridine byproducts) |
- Mechanistic Insight: The 4-position allows better orbital overlap for nucleophilic attack, while electron-withdrawing groups (e.g., Cl at 2-position) reduce reactivity .
Q. What advanced spectroscopic techniques track chloromethyl group consumption in real time?
Methodological Answer:
- FTIR-ATR: Monitor disappearance of C-Cl stretching vibrations at 680–720 cm⁻¹ .
- Raman Spectroscopy: Track chloromethyl peaks at 340 cm⁻¹ (C-Cl bend) and correlate with reaction progress .
- Colorimetric Assays: Use 4-(para-nitrobenzyl)pyridine (NBP) to confirm absence of residual chloromethyl groups via UV-vis at 540 nm .
Q. How can computational modeling predict regioselectivity in substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize transition-state geometries using Gaussian09 (B3LYP/6-31G* level) to compare activation energies for substitutions at different positions .
- MEP (Molecular Electrostatic Potential) Maps: Identify electron-deficient regions (e.g., chloromethyl carbon) as nucleophilic attack sites .
Q. What strategies mitigate cross-linking during macrocycle synthesis involving this compound?
Methodological Answer:
- Dilution Principle: Use high-dilution conditions (0.01–0.1 M) to favor intramolecular cyclization over intermolecular cross-linking .
- Temperature Control: Maintain reactions below 30°C to reduce kinetic side reactions .
- Resin Functionalization: Immobilize intermediates on Wang resin to limit mobility and undesired coupling .
Q. How can biological activity studies be designed to evaluate cytotoxicity?
Methodological Answer:
- Cell Lines: Use HepG2 (liver) or HEK293 (kidney) cells for baseline cytotoxicity screening (IC50 via MTT assay) .
- Comparative Analysis: Test against analogs (e.g., 4-(chloromethyl)pyridine hydrochloride) to isolate sulfanyl group effects .
- Apoptosis Markers: Measure caspase-3/7 activation via fluorescence assays to confirm mechanism .
Data Contradictions and Resolution
- vs. 15: reports higher reactivity for 4-position chloromethyl groups, while notes cross-linking risks in similar systems. Resolution: Steric effects in macrocycles () differ from small-molecule reactions (); adjust reaction design based on molecular complexity.
- vs. 3: emphasizes pyridine as a solvent, while uses DMF. Resolution: Pyridine is ideal for small-scale reactions, while DMF suits large-scale syntheses with heat control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
